molecular formula C9H19NO2 B6352392 Methyl 3-[(2-methylpropyl)amino]butanoate CAS No. 168209-19-6

Methyl 3-[(2-methylpropyl)amino]butanoate

Cat. No. B6352392
CAS RN: 168209-19-6
M. Wt: 173.25 g/mol
InChI Key: SGUHRJSPBXNYRE-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-methylpropyl)amino]butanoate” is a chemical compound that belongs to the class of amine functionalized carboxylic acid esters. It has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-[(2-methylpropyl)amino]butanoate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .


Physical And Chemical Properties Analysis

“Methyl 3-[(2-methylpropyl)amino]butanoate” is a chemical compound with a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Flavor and Fragrance Industry

Isobutyl isovalerate: contributes to the characteristic aroma and flavor of fruits. It falls under the category of volatile compounds, which include esters, alcohols, aldehydes, ketones, lactones, terpenoids, and apocarotenoids. In fruits, these compounds are synthesized via pathways involving lipids, amino acids, terpenoids, and carotenoids. The final diversity of volatiles arises from additional modification reactions such as acylation, methylation, oxidation/reduction, and cyclic ring closure .

Banana Flavor Evaluation

In the context of banana flavor, volatile components play a crucial role. Isobutyl isovalerate is an important indicator for evaluating banana flavor. Its pleasant odor contributes to the overall sensory experience of ripe bananas .

properties

IUPAC Name

methyl 3-(2-methylpropylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-8(3)5-9(11)12-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHRJSPBXNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-methylpropyl)amino]butanoate

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